molecular formula C20H27N5O3S B2655585 2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1173034-88-2

2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2655585
CAS No.: 1173034-88-2
M. Wt: 417.53
InChI Key: PBBIBUKDNUXLNY-UHFFFAOYSA-N
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Description

2-(3-(4-Methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex heterocyclic compound designed for pharmaceutical research and chemical biology applications. This molecular hybrid incorporates multiple pharmacophoric elements including a piperazine core, thiophene ring, pyrazole system, and tetrahydrofuran moiety, strategically combined to create a sophisticated research tool for investigating novel therapeutic approaches . The structural framework suggests potential application as a key intermediate in the development of antimicrobial agents , with the piperazine moiety known to contribute significantly to bioactive compound profiles . Similarly, the acetamide linkage represents a privileged structural motif in medicinal chemistry, found in approximately one-quarter of all marketed pharmaceuticals and two-thirds of drug candidates . Researchers may employ this compound as a versatile scaffold for developing hybrid molecules with enhanced biological efficacy and resistance profiles, leveraging the concept of molecular hybridization in drug design . The presence of both pyrazole and thiophene heterocycles suggests potential investigation as a protein-binding agent or enzyme modulator, while the tetrahydrofuran component may contribute to pharmacokinetic optimization in drug discovery programs. This compound is provided exclusively for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use of any kind. Proper safety protocols including personal protective equipment should always be used when handling this chemical compound.

Properties

IUPAC Name

2-[3-(4-methylpiperazine-1-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-23-6-8-24(9-7-23)20(27)16-12-17(18-5-3-11-29-18)25(22-16)14-19(26)21-13-15-4-2-10-28-15/h3,5,11-12,15H,2,4,6-10,13-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBIBUKDNUXLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide , with the CAS number 1171859-41-8 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N6O2SC_{19}H_{22}N_{6}O_{2}S, and it has a molecular weight of 430.6 g/mol . The structure features a pyrazole ring, piperazine moiety, and thiophene group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC19H22N6O2SC_{19}H_{22}N_{6}O_{2}S
Molecular Weight430.6 g/mol
CAS Number1171859-41-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

Key Mechanisms:

  • Inhibition of Kinases : The compound may inhibit kinases that are crucial for cell signaling pathways, potentially impacting cancer cell proliferation.
  • Antimicrobial Activity : There is evidence suggesting that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Activity

Research indicates that compounds similar to this compound have shown promising anticancer activity. In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

Some derivatives have been tested against bacterial strains, showing effectiveness in inhibiting growth. This suggests potential applications in developing new antibiotics or adjuvants to existing therapies.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated:

  • MCF-7 Cell Line : IC50 value of 15 µM after 48 hours.
  • A549 Cell Line : IC50 value of 20 µM after 48 hours.

This study highlights the potential of this compound as a lead for developing anticancer agents.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited:

  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL for S. aureus.
  • MIC : 64 µg/mL for E. coli.

These findings support further exploration into its use as an antimicrobial agent.

Comparison with Similar Compounds

Research Findings and Therapeutic Implications

  • Antimicrobial Potential: Thiophene-pyrazole hybrids (e.g., Safonov, 2020 ) demonstrated MIC values of 8–32 µg/mL against S. aureus, suggesting the target compound’s thiophene moiety may enhance Gram-positive activity.
  • Kinase Inhibition : Piperazine-acetamide derivatives like Dasatinib highlight the role of piperazine in targeting ATP-binding pockets, implying the target compound could be optimized for oncology applications.
  • Metabolic Stability : THF’s smaller ring size may improve hepatic clearance compared to THP-based analogues, as seen in preclinical ADME studies .

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